Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione
Description
Structure
3D Structure
Properties
CAS No. |
94499-50-0 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
tricyclo[5.2.0.03,5]non-1(7)-ene-2,6-dione |
InChI |
InChI=1S/C9H8O2/c10-8-4-1-2-5(4)9(11)7-3-6(7)8/h6-7H,1-3H2 |
InChI Key |
FWJMPLCOCYVJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=O)C3CC3C2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
A thorough retrosynthetic analysis of the Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione core reveals several strategic disconnections that can simplify the target molecule into more readily available starting materials. The analysis hinges on identifying key bond formations and strategically placing functional groups to facilitate the desired ring closures.
Key Bond Formations and Ring-Closing Approaches
The tricyclic structure is characterized by a bicyclo[6.1.0]nonane skeleton fused with a cyclobutene (B1205218) ring. Therefore, the key bond formations involve the construction of the cyclopropane (B1198618) and cyclobutene rings.
Primary Disconnections:
[2+2] Cycloaddition: The most logical disconnection for the cyclobutene ring is a retro-[2+2] cycloaddition. This suggests a precursor containing a suitably positioned diene or a molecule that can undergo intramolecular photocycloaddition.
Cyclopropanation: The cyclopropane ring can be disconnected via a retro-cyclopropanation reaction, pointing towards a cyclooctadiene precursor that can be subjected to carbene or carbenoid addition.
Ring-Closing Strategies:
Intramolecular [2+2] Photocycloaddition: This is a powerful strategy for the formation of the cyclobutane (B1203170) ring. baranlab.org A precursor with two olefinic bonds held in close proximity would be required.
Ring-Closing Metathesis (RCM): While less direct, RCM could be envisioned to form the eight-membered ring of a bicyclo[6.1.0]nonane precursor.
Simmons-Smith Cyclopropanation: This reaction is a reliable method for the formation of the cyclopropane ring from an alkene.
Strategic Placement of Carbonyl and Unsaturated Functionalities
The positions of the ketone and alkene functionalities are critical. In a retrosynthetic sense, these groups can be seen as handles to facilitate the key ring-forming reactions. For instance, an α,β-unsaturated ketone moiety in a precursor can be a chromophore for a photochemical [2+2] cycloaddition. The double bond within the cyclobutene ring can be introduced late-stage via elimination or other functional group manipulations.
Total Synthesis Approaches to the this compound Core
Based on the retrosynthetic analysis, several total synthesis approaches can be conceptualized. These can be broadly categorized into sequential cyclization strategies and more convergent cascade or tandem reaction sequences.
Sequential Cyclization Strategies
A sequential approach involves the stepwise construction of the ring systems. A plausible sequence would be the formation of the bicyclo[6.1.0]nonane core followed by the annulation of the cyclobutene-dione ring.
One potential pathway begins with the monobromination of 1,5-cyclooctadiene, followed by cyclopropanation to yield a dibromobicyclo[6.1.0]nonane derivative. nih.gov Subsequent dehydrobromination can then introduce unsaturation, providing a key intermediate for the final ring closure.
| Step | Reaction | Reactant(s) | Product |
| 1 | Monobromination | 1,5-Cyclooctadiene | Bromo-cyclooctadiene |
| 2 | Cyclopropanation | Bromo-cyclooctadiene | Dibromobicyclo[6.1.0]nonane |
| 3 | Dehydrobromination | Dibromobicyclo[6.1.0]nonane | Bicyclo[6.1.0]nonadiene |
| 4 | Functionalization | Bicyclo[6.1.0]nonadiene | Substituted Bicyclo[6.1.0]nonadiene |
| 5 | Intramolecular Cyclization | Substituted Bicyclo[6.1.0]nonadiene | This compound |
Cascade and Tandem Reaction Sequences
Cascade or tandem reactions offer a more elegant and efficient approach to complex molecules by forming multiple bonds in a single operation. acs.orgnih.gov For the synthesis of this compound, a tandem sequence could involve a cyclopropanation followed by an in-situ intramolecular cycloaddition.
| Reaction Type | Key Transformations | Potential Catalyst/Reagent |
| Tandem Cyclopropanation/Cycloaddition | Formation of cyclopropane and cyclobutene rings in one pot | Transition metal catalyst |
| Cascade Michael Addition/Cyclization | Formation of the dione (B5365651) and subsequent ring closure | Base or acid catalysis |
Chemo- and Regioselective Considerations in Ring Annulation
The successful synthesis of the target molecule heavily relies on controlling the chemo- and regioselectivity of the key ring-forming reactions.
In the context of an intramolecular [2+2] photocycloaddition, the regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (endo vs. exo) are of paramount importance. rsc.orgresearchgate.net The substitution pattern on the alkene tethers and the reaction conditions (e.g., choice of photosensitizer) can influence the outcome. nih.gov For instance, the use of chiral photosensitizers can induce stereoselectivity in such cycloadditions. rsc.org
When considering tandem reactions, the chemoselectivity of the initial step is crucial to set up the substrate for the subsequent transformations. For example, in a potential Michael addition-initiated cascade, the initial nucleophilic attack must occur at the correct position to enable the desired intramolecular cyclization.
Stereoselective Synthesis of this compound Stereoisomers
The complex, strained three-dimensional architecture of this compound presents significant challenges for the stereocontrolled synthesis of its various stereoisomers. Advanced synthetic methodologies are required to precisely control the configuration of the multiple stereocenters inherent in its tricyclic framework. Key strategies employed to achieve this include the use of chiral auxiliaries, the application of asymmetric catalysis in key ring-forming steps, and methods to control the stereochemistry of remote centers.
Chiral Auxiliary Approaches
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a synthetic intermediate. wikipedia.org This auxiliary group directs the stereochemical course of one or more subsequent reactions, after which it can be cleaved and ideally recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the facial selectivity of a key cycloaddition or cyclization reaction that establishes the core tricyclic skeleton.
Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, an acyclic precursor containing a carboxylic acid moiety could be converted into a chiral imide using an Evans-type auxiliary. Subsequent diastereoselective reactions, such as an alkylation or an aldol (B89426) reaction to build out the carbon framework, would proceed under the stereodirecting influence of the auxiliary. researchgate.net The stereocenters established in this manner would then guide the stereochemical outcome of the final ring-closing steps to form the tricyclic dione.
| Auxiliary Type | Attachment Point on Precursor | Controlled Reaction Type |
| Evans Oxazolidinone | Carboxylic acid | Alkylation, Aldol condensation |
| Pseudoephedrine | Carboxylic acid | Alkylation |
| Camphorsultam | Acyl group | Diels-Alder, Michael addition |
| trans-2-Phenylcyclohexanol | Glyoxylate ester | Ene reaction |
The primary advantage of this approach is the high degree of predictability and reliability in achieving a desired stereochemical outcome. researchgate.net After the key stereocenters are set, the auxiliary is removed through hydrolysis or reduction, yielding an enantiomerically enriched precursor ready for final cyclization to the target molecule.
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov In the context of this compound, a chiral catalyst could be employed to directly influence the stereochemistry of the ring-forming reaction itself.
One plausible strategy involves a catalyzed intramolecular [2+2] photocycloaddition, a reaction known to form the cyclobutane rings present in similar tricyclic systems. The use of a chiral sensitizer (B1316253) or a chiral Lewis acid catalyst could differentiate between the prochiral faces of the alkene moieties during the cycloaddition, leading to an enantioselective formation of the tricyclic core.
Alternatively, strategies analogous to the asymmetric synthesis of other complex tricyclic systems could be employed. For example, the enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes has been achieved through a Diels-Alder reaction using a chiral cobalt(II) complex. rsc.orgresearchgate.net A similar metal-catalyzed cycloaddition of a suitably designed diene and dienophile precursor could potentially construct the core of this compound with high enantioselectivity.
| Catalysis Type | Reaction | Chiral Ligand/Catalyst Example |
| Lewis Acid Catalysis | Diels-Alder / Cycloaddition | Chiral N,N'-dioxide-Cobalt(II) complexes |
| Transition Metal Catalysis | [2+2] Photocycloaddition | Chiral Copper(I) complexes |
| Organocatalysis | Michael-Aldol Cascade | Chiral amines (e.g., prolinol derivatives) |
The power of asymmetric catalysis lies in its ability to create multiple stereocenters in a single, efficient step, often with very high levels of stereocontrol. nih.gov
Control of Remote Stereocenters and Diastereoselectivity
The rigid structure of the this compound skeleton means that the stereochemical configuration of one center can significantly influence the outcome of reactions at other, more distant positions. This through-space interaction is a critical factor in controlling diastereoselectivity during the synthesis. The cage-like framework of related tricyclic compounds forces functional groups into close spatial proximity, which can be exploited to direct the approach of reagents. nih.gov
Substrate-controlled synthesis is a key strategy where the existing stereocenters in a partially constructed molecule direct the formation of new ones. For example, the reduction of one ketone group in the dione skeleton would likely proceed from the less sterically hindered face, leading to a specific diastereomer of the resulting keto-alcohol. This inherent diastereoselectivity can be predicted and utilized to build the desired stereoisomer.
In more complex cases, catalyst-controlled "double stereodifferentiation" can be used. nih.gov This occurs when both the chiral substrate and a chiral catalyst have a preference for a particular stereochemical outcome. By matching the substrate and catalyst (a "matched pair"), extremely high diastereoselectivity can be achieved. Conversely, using a "mismatched pair" can allow for the synthesis of a diastereomer that is difficult to obtain through substrate control alone. nih.gov
Derivatization and Functionalization of the Tricyclo(6.1.0.03,6)dec-3,7-dione Skeleton
The synthetic utility of this compound is greatly expanded by the selective chemical modification of its functional groups and carbon skeleton. The presence of two ketone groups and a strained alkene moiety provides reactive handles for a wide range of chemical transformations, allowing for the generation of a library of novel derivatives.
Transformations of Ketone Groups and Alkene Moiety
The two ketone groups and the central alkene are the primary sites for functionalization. The high symmetry of related tricyclic diones allows for selective reactions at one or both carbonyl groups. nih.gov
Ketone Transformations:
Reduction: Selective reduction of one or both ketone groups can be achieved using various hydride reagents. For example, sodium borohydride (B1222165) might reduce both ketones, while a bulkier reagent could selectively reduce the more accessible ketone, yielding a keto-alcohol. mdpi.com Stereoselective reductions can provide access to specific diol diastereomers.
Nucleophilic Addition: The carbonyl carbons are susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to install new carbon-carbon bonds and generate tertiary alcohols.
Wittig Reaction: Conversion of the ketones to exocyclic alkenes can be accomplished via the Wittig reaction, providing a route to further functionalization.
Baeyer-Villiger Oxidation: Expansion of the rings can be achieved by oxidizing the ketones with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl, forming lactones.
Alkene Moiety Transformations:
Hydrogenation: The central double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated tricyclic dione.
Epoxidation: Treatment with a peroxy acid would form a strained epoxide, which can be opened by various nucleophiles to install vicinal functional groups with specific stereochemistry.
Dihydroxylation: Asymmetric dihydroxylation (e.g., using osmium tetroxide with a chiral ligand) could produce a chiral diol, adding further stereochemical complexity.
Cycloaddition: The strained alkene could potentially act as a dienophile or dipolarophile in cycloaddition reactions to build more complex polycyclic systems.
| Functional Group | Reaction Type | Reagents | Product |
| Ketone | Reduction | NaBH4, LiAlH4 | Alcohol / Diol |
| Ketone | Wittig Olefination | Ph3P=CH2 | Exocyclic Alkene |
| Ketone | Baeyer-Villiger | m-CPBA | Lactone |
| Alkene | Hydrogenation | H2, Pd/C | Alkane |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO4, NMO | Diol |
Introduction of Bridging Substituents and Heteroatoms
Beyond simple functional group transformations, the rigid skeleton of this compound can be modified to include bridging atoms or incorporate heteroatoms into the framework itself.
Bridging Substituents: The introduction of bridging substituents typically involves intramolecular reactions between two existing functional groups held in close proximity by the rigid tricyclic core. For example, a diol derivative, formed from the reduction of both ketones, could be reacted with a dielectrophile like phosgene (B1210022) or a dihalide to form a bridging carbonate or ether linkage across the molecule. Similarly, an intramolecular Heck reaction or ring-closing metathesis on a precursor with appropriately positioned alkene tethers could forge a new carbon-carbon bond across the ring system.
Introduction of Heteroatoms: Heteroatoms can be incorporated into the carbon skeleton to create heterocyclic analogs.
Oxygen: As mentioned, the Baeyer-Villiger oxidation is a powerful method for introducing oxygen atoms into the rings. scielo.org.mx
Nitrogen: A Beckmann rearrangement of an oxime derived from one of the ketone groups could be used to insert a nitrogen atom, forming a lactam.
Sulfur: Thionation of the ketone groups using Lawesson's reagent would replace the carbonyl oxygen atoms with sulfur, producing the corresponding thioketones. These could serve as intermediates for further sulfur-based heterocycle synthesis.
These advanced transformations allow for the conversion of the basic this compound scaffold into a diverse array of complex, functionalized polycyclic and heterocyclic molecules.
Green Chemistry and Sustainable Synthetic Pathways for this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes. For a molecule like this compound, where synthesis often relies on energy-intensive photochemical methods, the development of sustainable pathways is of particular importance.
One of the primary green approaches applicable to the synthesis of this tricyclic dione is the use of visible-light photocatalysis . nih.gov Traditional intramolecular [2+2] photocycloadditions often require high-energy UV irradiation, which can lead to side reactions and requires specialized equipment. In contrast, visible-light photocatalysis utilizes a photocatalyst that absorbs lower-energy visible light to promote the desired transformation. nih.gov This method not only reduces energy consumption but can also enhance selectivity. For instance, the use of iridium-based photocatalysts has been shown to facilitate intramolecular [2+2] cycloadditions of dienones under visible light irradiation, affording bridged cyclobutanes with high regioselectivity and yields. nih.gov While a direct application to this compound is not extensively documented, the principles are transferable to its synthesis from a suitable dienone precursor.
The choice of solvent is another critical aspect of green synthetic design. Many photochemical reactions are conducted in volatile organic compounds (VOCs), which pose environmental and health risks. Research into greener solvents for cycloaddition reactions has identified alternatives such as ionic liquids, deep eutectic solvents, and even water. mdpi.comfrontiersin.org These solvents can offer benefits beyond reduced toxicity, including enhanced reaction rates and selectivities. mdpi.com For example, performing [2+2] photocycloadditions in aqueous media can be facilitated by the hydrophobic effect, which can promote the association of nonpolar reactants. nih.gov The use of green light (up to 550 nm) has been demonstrated for [2+2] cycloadditions in water, highlighting the potential for catalyst-free, long-wavelength photochemical synthesis in environmentally benign solvents. nih.gov
Solid-state photochemistry represents another promising avenue for the sustainable synthesis of polycyclic compounds. researchgate.net By performing reactions in the crystalline state, the use of solvents can be eliminated entirely. researchgate.net This approach can also lead to unique selectivity and stereochemical outcomes that are not achievable in solution-phase reactions, as the packing of molecules in the crystal lattice pre-organizes the reactants for a specific reaction pathway. The use of resonant acoustic mixers in solid-state photochemistry is an emerging technique that can enhance reaction efficiency and scalability without the need for milling media. nih.gov
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound has not been reported, the potential for enzyme-catalyzed cycloadditions is an active area of research. researchgate.netnih.gov Enzymes such as cyclases have been shown to catalyze [2+2] and [4+2] cycloadditions in nature. nih.gov The discovery and engineering of enzymes capable of performing intramolecular [2+2] cycloadditions could provide a highly efficient and enantioselective route to this tricyclic dione and its derivatives under mild, aqueous conditions. Furthermore, biocatalytic deracemization techniques, which utilize enzymes to selectively convert one enantiomer of a racemic mixture, could be applied to obtain enantiomerically pure forms of chiral derivatives. princeton.edunih.gov
The following table summarizes key green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Approach | Key Features | Potential Application to Target Compound |
| Visible-Light Photocatalysis | Uses lower energy light, reduces side reactions, can improve selectivity. nih.gov | Synthesis from a suitable dienone precursor using a photocatalyst like an Iridium complex. nih.gov |
| Use of Green Solvents | Replaces hazardous VOCs with water, ionic liquids, or deep eutectic solvents. mdpi.com | Performing the intramolecular [2+2] photocycloaddition in an aqueous medium or an ionic liquid to enhance reaction rate and reduce environmental impact. nih.gov |
| Solid-State Photochemistry | Eliminates the need for solvents, can lead to unique stereoselectivity. researchgate.net | Direct irradiation of a crystalline precursor to form the tricyclic product, potentially with high efficiency and selectivity. |
| Biocatalysis | Highly selective, operates under mild conditions, environmentally benign. researchgate.netnih.gov | Future development of an enzyme-catalyzed intramolecular [2+2] cycloaddition for enantioselective synthesis. researchgate.net |
Further research in these areas is crucial for developing truly sustainable and efficient synthetic routes to this compound and its derivatives, aligning the synthesis of complex molecules with the principles of environmental stewardship.
Elucidation of Reaction Mechanisms and Pathways of Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione
Pericyclic Reactions and Rearrangements
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are pivotal in understanding the transformations of highly strained molecules like Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione.
Thermal and Photochemical Sigmatropic Rearrangements
Currently, specific studies on the thermal and photochemical sigmatropic rearrangements of this compound are not extensively available in the reviewed literature. However, based on the principles of sigmatropic reactions, we can anticipate potential rearrangements. Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. The Woodward-Hoffmann rules dictate the stereochemical outcome of these reactions, which are dependent on the number of electrons involved and whether the reaction is thermally or photochemically induced. For instance, [1,j] shifts of hydrogen or alkyl groups and [i,j] shifts, such as the Cope or Claisen rearrangements, are common types of sigmatropic reactions. The presence of strained rings and unsaturated systems in this compound suggests that, under appropriate energetic conditions (thermal or photochemical), it could undergo complex skeletal rearrangements to alleviate ring strain.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
Cycloaddition reactions are fundamental to the synthesis and reactivity of cyclic compounds.
A primary and well-documented method for the synthesis of this compound involves an intramolecular [2+2] photocycloaddition. This reaction typically starts from a suitable diene-containing precursor. Upon photochemical excitation, a [2+2] cycloaddition occurs between two double bonds within the same molecule, leading to the formation of the strained tricyclic dione (B5365651).
| Reaction Type | Description | Key Features |
| Intramolecular [2+2] Photocycloaddition | A photochemical reaction where two alkene moieties within the same molecule react to form a cyclobutane (B1203170) ring. | - Proceeds via a triplet excited state. - Often requires a photosensitizer. - Key step in the synthesis of the target molecule. |
While the alkene bond within the this compound system could theoretically act as a dienophile in a Diels-Alder reaction, its strained nature and steric hindrance might affect its reactivity. Diels-Alder reactions involve the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups, a feature present in the target molecule due to the adjacent carbonyl groups. However, the geometric constraints of the tricyclic system would play a significant role in the feasibility and stereochemical outcome of such a reaction.
Valence Isomerizations
Valence isomerizations are rearrangements that involve the reorganization of bonding electrons, leading to isomers with different connectivity. Strained molecules, such as those with bicyclo[6.1.0]nonane substructures, are known to undergo such isomerizations to relieve strain. For this compound, potential valence isomerizations could involve the opening of the cyclopropane (B1198618) ring or rearrangements of the larger ring systems, particularly under thermal or photochemical conditions. Specific studies detailing these isomerizations for the title compound are not prevalent in the existing literature.
Nucleophilic and Electrophilic Reactivity at Carbonyl and Unsaturated Centers
The presence of two ketone groups and a strained double bond makes this compound susceptible to both nucleophilic and electrophilic attacks.
Addition and Substitution Reactions Involving Ketone Moieties
The carbonyl carbons in the dione are electrophilic centers and are susceptible to nucleophilic attack. Reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or hydrides would be expected to lead to the formation of corresponding alcohols. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the tricyclic framework.
Furthermore, the molecule possesses α,β-unsaturated ketone functionalities. In such systems, nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The regioselectivity of the attack often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles typically favor 1,4-addition.
| Type of Addition | Attacking Species | Initial Product |
| 1,2-Addition | Hard Nucleophiles (e.g., Grignard reagents) | Alcohol |
| 1,4-Conjugate Addition | Soft Nucleophiles (e.g., Gilman cuprates) | Enolate, leading to a β-substituted ketone |
Electrophilic Additions to the Alkene Bond
The double bond in this compound is a site of high electron density and is therefore susceptible to electrophilic attack. The high strain of the ring system is expected to enhance the reactivity of the alkene. Typical electrophilic addition reactions include the addition of halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and hydration (addition of water in the presence of an acid catalyst).
The mechanism of these additions typically involves the formation of a carbocation intermediate. The stability and potential for rearrangement of this carbocation would be influenced by the rigid and strained tricyclic structure. The regioselectivity of the addition of unsymmetrical reagents like HBr would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. However, the unique stereoelectronic environment of the tricyclic system could lead to deviations from standard reactivity patterns.
Ring-Opening and Ring-Closing Reactions of Strained Rings
The notable ring strain inherent in the cyclopropane and cyclobutene (B1205218) moieties of this compound is a primary driver of its chemical transformations. The release of this strain energy provides a thermodynamic driving force for a variety of ring-opening reactions.
The cleavage of the cyclopropane ring in this tricyclic dione can be initiated through several pathways, including thermal, photochemical, and catalytic methods. The presence of vicinal ketone groups significantly influences the regioselectivity of the ring opening by activating the adjacent C-C bonds.
Thermal Activation: Under thermal conditions, the molecule can undergo concerted or stepwise ring-opening. Homolytic cleavage of a C-C bond in the cyclopropane ring can lead to a diradical intermediate. This intermediate can then rearrange to form a more stable, less strained cyclic or acyclic system. The specific outcome is often dictated by the substitution pattern and the ability to achieve a favorable transition state geometry.
Photochemical Activation: Photochemical excitation, particularly in the context of Norrish Type-I reactions for cyclic ketones, provides an alternative route for cleavage. nih.gov UV irradiation can excite one of the ketone carbonyls to a triplet state, which can then initiate α-cleavage to form a biradical. nih.gov This biradical intermediate is poised for subsequent rearrangements, including cleavage of the strained cyclopropane ring.
Catalytic Cleavage: Transition metals, particularly those like Rh(I) and Pd(II), are well-known to catalyze the ring-opening of strained carbocycles. acs.org Oxidative addition of the metal into one of the cyclopropane C-C bonds forms a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield a range of products. The presence of the enone functionality can direct the coordination of the metal catalyst, thus controlling the regioselectivity of the cleavage. Similarly, Lewis acids can activate the cyclopropane ring by coordinating to a ketone, facilitating nucleophilic attack and subsequent ring opening. acs.org Electrochemical methods can also initiate ring-opening through the formation of a radical cation intermediate upon anodic oxidation. nih.gov
| Mechanism | Initiator | Key Intermediate | Controlling Factors |
|---|---|---|---|
| Thermal | Heat | Diradical | Temperature, Sterics |
| Photochemical | UV Light | Excited Triplet State, Biradical | Wavelength, Sensitizers |
| Catalytic (Transition Metal) | Rh(I), Pd(II), etc. | Metallacyclobutane | Ligand, Metal Oxidation State |
| Catalytic (Lewis Acid) | e.g., BF3, TiCl4 | Coordinated Ketone/Carbocation | Acid Strength, Nucleophile |
| Electrochemical | Anodic Oxidation | Radical Cation | Redox Potential, Nucleophiles |
The dione functionality introduces the possibility of decarbonylation, the expulsion of a carbon monoxide (CO) molecule. This reaction is typically promoted photochemically or by transition metal catalysts.
Photochemical Decarbonylation: Upon absorption of UV light, the molecule can undergo α-cleavage (Norrish Type I reaction) to form a diradical. nih.gov This diradical can subsequently lose a molecule of CO to form a new radical species, which then recombines to form a new carbocyclic ring system. The high ring strain in the starting material can facilitate this process. nih.gov
Transition-Metal-Catalyzed Decarbonylation: Rhodium(I) complexes, such as Wilkinson's catalyst, are particularly effective for the decarbonylation of aldehydes and ketones. The mechanism typically involves the oxidative addition of a C-C(O) bond to the metal center, followed by migratory extrusion of CO and reductive elimination of the resulting organic fragment. For this compound, this would lead to a highly strained, novel tricyclic alkene.
Redox Chemistry and Hydration/Dehydration Processes
The enone moiety within the tricyclic framework is a key site for redox reactions and hydration/dehydration processes.
Redox Chemistry: The electron-deficient nature of the α,β-unsaturated ketone system makes it susceptible to reduction. Catalytic hydrogenation can selectively reduce the carbon-carbon double bond or the carbonyl groups, depending on the catalyst and reaction conditions. One-electron reduction, often initiated photochemically or electrochemically, can generate a radical anion intermediate. nih.govnih.gov This reactive species can participate in dimerization or other cyclization reactions. nih.gov Conversely, oxidation of the molecule, for instance with peroxy acids, would likely target the electron-rich double bond to form an epoxide.
Hydration/Dehydration: In the presence of a strong acid catalyst, water can add across the double bond of the enone system in a hydration reaction. libretexts.orgwikipedia.org This process typically follows Markovnikov's rule, where the proton adds to the less substituted carbon, and the hydroxyl group adds to the more substituted carbon, leading to the formation of a β-hydroxy ketone. libretexts.orgkhanacademy.org The initial step is the protonation of the alkene to form a carbocation, which is then attacked by water. wikipedia.org The reverse reaction, dehydration, can be induced by heating the β-hydroxy ketone in the presence of acid or base to regenerate the enone.
Reaction Kinetics and Transition State Analysis
Understanding the kinetics of the various reaction pathways is crucial for predicting product distributions and optimizing reaction conditions. The high degree of strain in this compound significantly impacts the activation energies of its transformations.
Reaction Kinetics: Ring-opening reactions of this compound are expected to have relatively low activation energies due to the substantial release of strain energy in the transition state. For instance, the thermal rearrangement of strained polycycles is often a first-order process, with the rate being highly dependent on the stability of the diradical intermediate formed. Kinetic studies would involve monitoring the disappearance of the reactant or the appearance of products over time under controlled temperatures.
Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states of these complex reactions. researchgate.net Calculations can elucidate the geometry of transition state structures, determine their relative energies, and thereby predict the favored reaction pathway. For the cyclopropane ring-opening, transition state analysis can distinguish between concerted and stepwise mechanisms and predict the stereochemical outcome of the reaction. researchgate.net For example, analysis of a rhodium-catalyzed decarbonylation would involve modeling the energies of the oxidative addition, migratory insertion, and reductive elimination steps to identify the rate-determining step of the catalytic cycle.
| Reaction | Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | Ea (kcal/mol) |
|---|---|---|---|---|
| Cyclopropane Ring Opening | Thermal (Diradical) | -25 | +10 | 30-35 |
| Rh(I) Catalyzed | -30 | -5 | 20-25 | |
| Decarbonylation | Photochemical | -15 | +35 | N/A (light-induced) |
| Hydration (Acid-Catalyzed) | Carbocation | -10 | -20 | 15-20 |
Structural and Electronic Conformations and Strain Analysis of Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione
Theoretical Strain Energy Calculations and Quantification of Angle and Torsional Strain
The concept of ring strain is central to understanding the stability and reactivity of cyclic molecules. libretexts.org Strain arises from the deviation of bond angles from their ideal values (angle strain), the eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions. utexas.eduyoutube.com
| Type of Strain | Description | Contributing Factors in the Target Molecule |
| Angle Strain | Arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp3 carbon, 120° for sp2 carbon). openstax.org | The C-C-C bond angles within the cyclopropane (B1198618) ring are forced to be approximately 60°, a significant deviation from the ideal 109.5°, inducing substantial angle strain. pressbooks.publibretexts.org The cyclohexene-dione ring is also likely to have distorted bond angles due to the fusion and bridging. |
| Torsional Strain | Results from the eclipsing of bonds on adjacent atoms. Staggered conformations are energetically favored. youtube.com | The rigid, fused structure of the molecule prevents free rotation around C-C bonds, leading to eclipsed or near-eclipsed interactions between hydrogen atoms and other substituents on the rings. The planar nature of the cyclopropane ring forces the substituents on adjacent carbons to be eclipsed. pressbooks.pubyoutube.com |
| Steric Strain | Occurs due to repulsive interactions when non-bonded atoms are forced into close proximity. | The compact, polycyclic nature of the molecule can lead to transannular interactions, where atoms on opposite sides of a ring are brought close together. |
A fundamental principle in organic chemistry is that higher strain energy correlates with increased reactivity. nih.govacs.org The energy stored in the strained bonds can be released in chemical reactions, providing a thermodynamic driving force. nih.gov For cyclic ketones, ring strain is known to influence their photochemical and other chemical reactions. nih.govresearchgate.netrsc.org The high degree of strain in Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione, particularly from the cyclopropane ring, is expected to make it significantly more reactive than comparable unstrained molecules. Reactions that lead to the opening of the three-membered ring would be particularly favored as this would relieve a substantial amount of angle strain.
Electron Density Distribution and Bonding Analysis
The strain and electronic features of this compound lead to a unique electron density distribution and bonding characteristics. In highly strained systems like cyclopropane, the C-C bonds are not simple sigma bonds. To accommodate the 60° bond angles, the hybrid orbitals used for bonding have more p-character and overlap at an angle, resulting in what are known as "bent bonds" or "banana bonds". youtube.compressbooks.publibretexts.org This leads to a buildup of electron density outside the direct line connecting the carbon nuclei. nih.gov
The presence of two electron-withdrawing ketone groups will significantly polarize the molecule. The carbonyl carbons are electrophilic, and their presence can influence the electron density of the adjacent double bond and the strained sigma bonds of the cyclopropane ring. Computational methods such as Natural Bond Orbital (NBO) analysis could provide a quantitative measure of electron delocalization and hyperconjugative interactions within the molecule. nih.gov Such analyses would likely show significant delocalization of the strained C-C bond electrons, which is a factor that can contribute to the molecule's reactivity, independent of strain release alone. acs.orgnih.gov The combination of high ring strain and the electronic effects of the dione (B5365651) and ene functionalities makes this compound a molecule with a complex and reactive electronic structure.
Electronic Effects of Conjugated Dione and Alkene Moieties
The structure of this compound features a conjugated system composed of an alkene and two ketone (dione) functionalities. This conjugation has significant electronic implications for the molecule.
The carbonyl groups of the dione are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This creates a partial positive charge on the carbonyl carbons. The alkene moiety, a π-system, can interact with these electron-deficient centers. This electronic communication through the conjugated system can be described by two primary effects:
Inductive Effect: The electronegative oxygen atoms pull electron density through the sigma bond framework, polarizing the molecule.
Mesomeric (Resonance) Effect: The π-electrons of the alkene can be delocalized over the conjugated system, including the carbonyl groups. This delocalization can be represented by resonance structures, which illustrate the distribution of electron density and the partial double bond character between the alkene and carbonyl carbons.
This electron delocalization generally leads to a stabilization of the molecule compared to a non-conjugated analogue. The electron-deficient nature of the conjugated system makes the alkene susceptible to nucleophilic attack.
Aromaticity and Antiaromaticity Considerations in Derived Systems
The concept of aromaticity, governed by Hückel's rule (4n+2 π-electrons in a cyclic, planar, conjugated system), is a key determinant of stability in cyclic molecules. While this compound itself is not aromatic, hypothetical derived systems could exhibit aromatic or antiaromatic character.
For instance, if the dione were to be reduced and the molecule were to undergo rearrangement to form a planar, cyclic, conjugated system, its aromaticity would depend on the number of π-electrons.
Aromatic Systems (4n+2 π-electrons): A derived species with 2, 6, 10, etc., π-electrons would be stabilized by aromaticity.
Antiaromatic Systems (4n π-electrons): A derived species with 4, 8, 12, etc., π-electrons would be destabilized by antiaromaticity.
Table 2: Hückel's Rule and Aromaticity
| Number of π-electrons | Aromatic/Antiaromatic | Example Ion |
| 2 | Aromatic | Cyclopropenyl cation |
| 4 | Antiaromatic | Cyclobutadiene |
| 6 | Aromatic | Benzene |
| 8 | Antiaromatic | Cyclooctatetraene (non-planar) |
Advanced Spectroscopic Characterization and Elucidation of Complex Tricyclic Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of complex organic molecules like Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione in solution. wikipedia.orgresearchgate.net Due to the molecule's rigid, strained skeleton and the presence of multiple stereocenters, one-dimensional (1D) ¹H and ¹³C NMR spectra can be complex and exhibit overlapping signals. mnstate.edu Therefore, advanced two-dimensional (2D) NMR techniques are crucial for complete and unambiguous assignments. blogspot.com
Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMBC)
Two-dimensional NMR experiments provide detailed information about connectivity and spatial relationships between nuclei within the molecule. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying spin-coupled protons. longdom.org In Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione, COSY spectra would reveal the connectivity between protons on the cyclopropane (B1198618) rings and the six-membered ring, helping to trace the carbon skeleton. Cross-peaks in the COSY spectrum establish which protons are vicinally or geminally coupled. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is essential for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For the rigid tricyclic system, NOESY is critical for assigning the relative stereochemistry of the cyclopropane rings and substituents on the decane (B31447) framework. For instance, NOE correlations between protons on the cyclopropane rings and those on the main six-membered ring would confirm their syn or anti relationship.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org The HSQC spectrum of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione would provide a direct link between each proton and the carbon it is bonded to, greatly simplifying the assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons and the olefinic carbons of the enone system, by observing their correlations to nearby protons. For example, the carbonyl carbon at C7 could be identified by its correlation to protons on adjacent carbons.
A combination of these techniques allows for the complete assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| C1/C2 | 1.5 - 2.5 | 25 - 35 | COSY with adjacent protons; NOESY with protons on cyclopropane rings |
| C3 | - | 200 - 210 | HMBC to protons on C2, C4, C8 |
| C4/C5 | 1.8 - 2.8 | 30 - 40 | COSY with adjacent protons; NOESY for stereochemical assignment |
| C6 | - | 45 - 55 (Strained Quaternary) | HMBC to multiple neighboring protons |
| C7 | - | 195 - 205 | HMBC to protons on C6, C8 |
| C8 | - | 140 - 150 (Olefinic) | HMBC to protons on C2, C7, C9, C10 |
| C9/C10 | 1.0 - 2.0 (Cyclopropyl) | 15 - 25 (Strained) | COSY with geminal and vicinal protons; NOESY to protons on the main ring |
Chemical Shift Anisotropy and Coupling Constant Analysis in Strained Systems
The strained nature of the cyclopropane rings in Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione significantly influences its NMR parameters.
Chemical Shift Anisotropy (CSA): In solid-state NMR, the electronic environment around a nucleus is not averaged by molecular tumbling, leading to chemical shift anisotropy. protein-nmr.org.uk The strained bonds and unusual hybridization of the cyclopropane carbons would result in a large CSA, which can provide detailed information about the local electronic structure. mdpi.com Even in solution, CSA can influence relaxation rates at high magnetic fields. nih.gov The anisotropy effect of the three-membered rings can lead to unusual shielding and deshielding of nearby protons, which can be quantified through computational methods. nih.gov
Coupling Constant (J) Analysis: The magnitude of the proton-proton coupling constants (J-values) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In the rigid framework of this tricyclic molecule, the observed J-values can be used to determine the relative stereochemistry of the protons. The strained cyclopropane rings typically exhibit unique coupling constants, with Jcis usually being larger than Jtrans for vicinal protons.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Profiling
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the effects of molecular strain.
Infrared (IR) Spectroscopy: The IR spectrum of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione would be dominated by the strong absorption of the carbonyl (C=O) stretching vibrations. spectroscopyonline.com The presence of two ketone groups, one of which is part of an α,β-unsaturated system, would likely lead to two distinct C=O stretching bands. The saturated ketone at C7 would be expected to absorb around 1715 cm⁻¹. The enone carbonyl at C3 would be shifted to a lower frequency (around 1685-1666 cm⁻¹) due to conjugation with the C=C double bond. orgchemboulder.com Furthermore, the significant ring strain, particularly from the fused cyclopropane rings, can shift the carbonyl stretching frequency to higher wavenumbers. youtube.com The C=C stretching of the enone system would appear in the 1650-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum. The symmetrical vibrations of the carbon skeleton might also be more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Saturated Ketone) | Stretch | ~1715 (affected by strain) | Moderate |
| C=O (α,β-Unsaturated Ketone) | Stretch | ~1685 | Moderate |
| C=C (Enone) | Stretch | ~1620 | Strong |
| C-H (sp² and sp³) | Stretch | 2850-3100 | Moderate to Strong |
| Cyclopropane Ring | Ring Deformation | Fingerprint Region (< 1300) | Moderate |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. wikipedia.org For Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione (MW = 148.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 148.
The fragmentation of this complex tricyclic ketone would be influenced by its strained rings and functional groups. miamioh.edu Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. youtube.com However, the rigid and strained nature of this molecule might lead to more complex fragmentation patterns. deepdyve.com The presence of the enone system can also direct fragmentation. nih.gov High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.
X-ray Crystallography and Electron Diffraction for Solid-State Molecular Geometry and Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. nih.govwikipedia.org
X-ray Crystallography: A successful X-ray diffraction analysis of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This would unambiguously establish the relative stereochemistry of all chiral centers and reveal the extent of molecular strain through deviations from ideal geometries. The crystal packing information would also reveal intermolecular interactions in the solid state.
Electron Diffraction: For samples that are not amenable to single-crystal X-ray diffraction, such as very small crystals or volatile compounds, gas-phase electron diffraction could potentially be used to determine the molecular geometry.
Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry
Since Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute stereochemistry. saschirality.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. saschirality.org The enone chromophore in the molecule is a strong chromophore that will give rise to characteristic Cotton effects in the CD spectrum. acs.org The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment around the chromophore. acs.org By comparing the experimental CD spectrum with theoretical spectra calculated using computational methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the molecule can be determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and is also governed by the stereochemistry of the molecule.
The combination of these advanced spectroscopic methods provides a powerful arsenal (B13267) for the complete structural and stereochemical elucidation of complex and strained molecules like Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione.
Computational and Theoretical Chemistry Investigations of Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Further research or the publication of studies on "Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione" would be necessary to provide the detailed information requested.
NMR Chemical Shift and Coupling Constant Prediction
There are currently no published studies that provide theoretical predictions of the ¹H and ¹³C NMR chemical shifts or coupling constants for this compound. Such predictions, typically obtained through methods like Density Functional Theory (DFT), are crucial for confirming the structure of newly synthesized compounds and for understanding the electronic environment of the nuclei within the molecule. Without these theoretical calculations, a detailed analysis of its NMR spectral characteristics remains unavailable.
Vibrational Frequency Analysis
Similarly, a vibrational frequency analysis for this compound, which would provide theoretical infrared (IR) and Raman spectra, has not been reported in the available literature. This type of analysis helps in identifying the characteristic vibrational modes of the molecule, offering insights into its bonding and functional groups.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
No molecular dynamics simulations for this compound have been found in the public domain. These simulations are vital for exploring the conformational landscape of a molecule, understanding its dynamic behavior, and studying its interactions with solvents. The absence of such studies limits the understanding of how this rigid, polycyclic ketone behaves in different environments.
Development of Force Fields for Polycyclic Ketones
While general force fields for organic molecules exist, the development and parameterization of specific force fields for complex polycyclic ketones like this compound are not documented. Accurate force fields are a prerequisite for reliable molecular dynamics simulations, and their absence for this specific class of compounds may contribute to the lack of simulation data.
Applications of Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione As a Synthetic Synthon or Precursor
Building Block in the Synthesis of Complex Natural Products
There is no documented use of Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione as a building block in the total synthesis of any complex natural products.
Introduction of Polycyclic Frameworks
No studies have been found that utilize this compound for the introduction of polycyclic frameworks into other molecules.
Precursor for Skeletal Diversity
The potential of this compound as a precursor to generate skeletal diversity in synthetic chemistry has not been explored in any published research.
Scaffold for the Development of Novel Organic Reagents and Catalysts
There are no reports of this compound being used as a scaffold for the design or synthesis of new organic reagents or catalysts.
Precursor in Materials Science for Advanced Polymeric or Supramolecular Architectures
The application of this compound as a precursor in the field of materials science is not documented.
Monomer for Polymerization Studies (if applicable)
There is no information available regarding the use of this compound as a monomer in any polymerization studies.
Integration into Extended Chemical Networks
No research has been published on the integration of this compound into extended chemical networks or supramolecular architectures.
Probes for Mechanistic Studies in Physical Organic Chemistry
The highly strained and photochemically accessible framework of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione makes it a compound of significant interest in the elucidation of reaction mechanisms, particularly in the field of photochemistry. Its formation and subsequent reactivity can serve as a probe to understand the intricate details of concerted and stepwise cycloaddition reactions, the nature of excited states, and the behavior of strained intermediates. The study of its synthesis, primarily through intramolecular [2+2] photocycloaddition, provides a platform for investigating the principles of orbital symmetry, the dynamics of triplet-sensitized reactions, and the factors governing stereoselectivity in complex molecular systems.
The primary route to Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione involves the intramolecular [2+2] photocycloaddition of a suitable bicyclic dienone precursor. This photochemical transformation is a cornerstone of mechanistic organic photochemistry and the study of this specific reaction offers insights into several key areas.
The photocycloaddition is typically not a concerted process but rather proceeds through a stepwise mechanism involving the formation of a diradical intermediate. wikipedia.org The reaction is initiated by the photoexcitation of the enone chromophore to a singlet excited state, which then undergoes efficient intersystem crossing to the more stable triplet state. wikipedia.org This triplet-excited enone then interacts with the tethered alkene to form a 1,4-diradical intermediate. Subsequent spin inversion allows for the formation of the second carbon-carbon bond, completing the cyclobutane (B1203170) ring and yielding the tricyclic product. The regioselectivity and stereochemistry of the final product are determined by the conformation of this diradical intermediate and the relative rates of bond rotation and ring closure.
Computational studies on similar strained polycyclic systems provide valuable insights into the potential energy surfaces of these reactions. nih.govmdpi.com Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates involved in the photocycloaddition process. Such studies can help to rationalize the observed stereoselectivity and predict the feasibility of alternative reaction pathways. For the formation of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione, computational analysis would focus on the relative energies of the possible diradical intermediates and the transition states leading to their formation and subsequent cyclization. These theoretical investigations are crucial for a comprehensive understanding of the reaction mechanism at a molecular level.
The stereochemical outcome of the intramolecular [2+2] photocycloaddition is a sensitive probe of the reaction mechanism. The formation of different stereoisomers of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione would be dictated by the geometry of the transition state and the conformational flexibility of the diradical intermediate. rsc.org Factors such as the length and nature of the tether connecting the enone and alkene moieties in the precursor, as well as the presence of substituents, can influence the stereochemical course of the reaction. Detailed analysis of the product distribution can therefore provide valuable information about the forces that govern the approach of the reacting partners and the subsequent bond-forming steps. Quantum chemical calculations have been shown to be a powerful tool in understanding the regioselectivity and stereoselectivity of such reactions. rsc.org
While specific experimental data for the use of Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione as a mechanistic probe is not extensively documented in publicly available literature, the following table illustrates the type of research findings that would be generated from such studies, based on analogous systems.
| Mechanistic Aspect Investigated | Experimental/Computational Technique | Illustrative Finding for a Related System |
| Nature of Excited State | Laser Flash Photolysis, Quantum Yield Measurements | The reaction proceeds via a triplet excited state with a quantum yield of 0.05. nih.gov |
| Intermediates | Trapping Experiments, Time-Resolved Spectroscopy | A 1,4-diradical intermediate is formed, which can be trapped by radical scavengers. wikipedia.org |
| Stereoselectivity | Product Ratio Analysis (NMR, GC-MS), DFT Calculations | The diastereoselectivity is controlled by the conformation of the diradical intermediate, favoring the formation of the cis-fused cyclobutane ring. rsc.org |
| Reaction Kinetics | Kinetic Isotope Effect Studies | A primary kinetic isotope effect at the alkene carbons indicates that C-C bond formation is involved in the rate-determining step. |
| Potential Energy Surface | Ab initio and DFT Calculations | The calculated energy barrier for the formation of the diradical intermediate is lower than that for a concerted pathway, supporting a stepwise mechanism. nih.govmdpi.com |
This table is illustrative and compiled from general knowledge of mechanistic studies on related intramolecular [2+2] photocycloaddition reactions, as specific data for Tricyclo(6.1.0.0³,⁶)dec-3(8)-ene-3,7-dione is not available.
Future Research Trajectories and Current Challenges in Tricyclo 6.1.0.03,6 Dec 3 8 Ene 3,7 Dione Chemistry
Exploration of Unprecedented Reactivity and Novel Transformations
The high degree of ring strain in Tricyclo(6.1.0.03,6)dec-3(8)-ene-3,7-dione, a consequence of its fused cyclopropane (B1198618) rings and distorted bond angles, is expected to be a primary driver of its chemical behavior. The release of this strain can provide a powerful thermodynamic driving force for reactions. Future research will likely focus on harnessing this latent reactivity.
Strain-Promoted Cycloadditions: Highly strained systems are known to participate in a variety of cycloaddition reactions that are inaccessible to their unstrained counterparts. nih.gov Research into the [4+2], [2+2], and other pericyclic reactions of the central ene-dione system could lead to the rapid assembly of complex polycyclic architectures.
Photochemical Rearrangements: The presence of two ketone groups suggests a rich photochemistry. Similar to other cyclic ketones, Norrish Type-I cleavage is a probable pathway upon UV irradiation. nih.gov The high ring strain could significantly lower the activation barrier for the cleavage of the α-carbon-carbon bond, potentially leading to unique biradical intermediates and subsequent rearrangements to form novel carbocyclic or heterocyclic frameworks. nih.gov
Nucleophilic Additions and Ring-Opening: The strained double bond and the electrophilic carbonyl carbons are prime targets for nucleophilic attack. Such additions could trigger cascade reactions involving the opening of one or more of the cyclopropane rings, providing access to molecular scaffolds that are difficult to synthesize through conventional means.
Development of More Efficient and Atom-Economical Synthetic Routes
Key areas for improvement include:
Catalytic Approaches: The development of transition-metal-catalyzed methods for the key ring-forming steps could drastically improve efficiency. For instance, catalytic carbene or carbenoid insertions into strategically chosen precursors could form the cyclopropane rings in a more controlled and efficient manner.
Readily Available Starting Materials: Investigating synthetic pathways that begin from simple, commercially available starting materials is crucial for making this compound and its derivatives more accessible for broader study.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Photochemical Cyclization | Potentially high stereocontrol, access to high-energy isomers. | Scaling limitations, potential for side reactions. |
| Transition-Metal Catalysis | High efficiency, selectivity, and turnover numbers. | Catalyst cost and sensitivity, ligand design. |
| Intramolecular Cascade | Step and atom economy, rapid complexity generation. | Substrate design, controlling complex reaction pathways. |
Advanced Spectroscopic Characterization of Transient Intermediates
Understanding the reaction mechanisms of this strained dione (B5365651) requires the detection and characterization of short-lived, high-energy intermediates. The high reactivity of these species makes their direct observation challenging. researchgate.net The application of advanced spectroscopic techniques will be indispensable.
Transient Absorption Spectroscopy: Ultrafast techniques, such as femtosecond and picosecond transient absorption spectroscopy, can be employed to observe the formation and decay of excited states and radical intermediates generated during photochemical reactions, providing kinetic and structural information on fleeting species. nih.gov
Matrix Isolation Spectroscopy: By trapping reactive intermediates in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures, techniques like IR, UV-Vis, and EPR spectroscopy can be used to obtain detailed structural information that is impossible to acquire in solution at ambient temperatures.
Computational Synergy: The combination of experimental spectroscopic data with high-level quantum chemical calculations (e.g., DFT and ab initio methods) will be crucial for accurately assigning the structures and electronic properties of observed intermediates. nih.gov
Deeper Integration of Machine Learning and AI in Reaction Prediction and Design
The complex and often counterintuitive reactivity of highly strained molecules makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). nih.govmedium.com These computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human chemists.
Future applications in this area include:
Reactivity Prediction: ML models can be trained on databases of known reactions of strained systems to predict the most likely outcomes of new transformations involving this compound. researchgate.net This can help prioritize experimental efforts and avoid unproductive reaction pathways.
Predicting Strain Energy: Graph neural networks and other ML architectures can accurately predict ring strain energy, a critical parameter for understanding molecular reactivity, much faster than traditional quantum mechanics methods. chemrxiv.org
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the target molecule and its derivatives, potentially uncovering more efficient pathways. nih.gov
Potential for Derivatization Towards Optoelectronic or Sensor Applications (Conceptual)
While the primary interest in this compound has been its fundamental reactivity, its rigid and unique three-dimensional structure could serve as a scaffold for novel functional materials. Derivatization of the ketone functionalities is a promising avenue for tuning its electronic and optical properties.
For example, condensation of the dione with hydrazine (B178648) derivatives could yield bis-hydrazones. nih.gov Introducing aromatic or electron-donating/withdrawing groups through the hydrazine moiety could create a conjugated system with interesting photophysical properties.
| Derivative Class | Functional Group | Potential Application | Key Property to Investigate |
| Bis-hydrazones | C=N-N-R | Molecular Sensors | Changes in absorption/fluorescence upon analyte binding. |
| Bis-enamines | C=C-NR₂ | Organic Semiconductors | Charge transport properties, HOMO/LUMO energy levels. |
| Oximes/Ethers | C=N-OR | Chiral Ligands | Coordination chemistry with transition metals. |
These derivatizations could lead to new classes of materials for applications in organic electronics, chemical sensing, or asymmetric catalysis. The investigation of their properties would involve a combination of UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and computational modeling (e.g., TD-DFT) to understand their electronic transitions. acs.org
Overcoming Synthetic and Mechanistic Challenges in Highly Strained Systems
The overarching challenge in the chemistry of this compound is managing the immense energy stored within its molecular framework. This high ground-state energy leads to low activation barriers for a multitude of reaction pathways, often resulting in a lack of selectivity and the formation of complex product mixtures.
Key challenges that need to be addressed include:
Controlling Reaction Selectivity: Developing reaction conditions (e.g., low temperatures, specific catalysts, or tailored reagents) that can selectively target one reactive site over others is paramount.
Handling Unstable Intermediates: Many reactions will proceed through high-energy, transient intermediates that can readily rearrange or decompose. Strategies to trap or controllably react these species are needed.
Mechanistic Elucidation: The potential for non-intuitive, pericyclic, or multi-step cascade reactions necessitates detailed mechanistic studies, combining kinetics, isotopic labeling, and computational modeling to unravel the complex reaction pathways. The subtle interplay of steric and electronic effects in such a compact structure can lead to unexpected outcomes. uu.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
